N~1~-(1H-indol-5-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
Description
N~1~-(1H-Indol-5-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a hybrid heterocyclic compound featuring a propanamide backbone with two distinct pharmacophores: a 1H-indol-5-yl group at the N~1~ position and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety at the terminal carbonyl. The indole scaffold is known for its role in modulating biological targets such as serotonin receptors and kinases, while the benzotriazinone unit contributes to hydrogen bonding and π-stacking interactions due to its electron-deficient aromatic system .
Properties
IUPAC Name |
N-(1H-indol-5-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(20-13-5-6-15-12(11-13)7-9-19-15)8-10-23-18(25)14-3-1-2-4-16(14)21-22-23/h1-7,9,11,19H,8,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPFZUNLQZMEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(1H-indol-5-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C19H23N5O3/c1-12(2)21-15(22)16(23)17(24)18(25)19(21)20/h12,15H,1-11H2,(H,24,25) |
Antibacterial Activity
Recent studies have indicated that compounds containing indole and benzotriazine moieties exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against various Gram-positive and Gram-negative bacteria. It was noted that structural modifications significantly influenced the antibacterial efficacy.
Case Study:
In a comparative study of synthesized derivatives, it was found that the introduction of specific functional groups enhanced antibacterial activity. The compound this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has been studied as a monoamine oxidase B (MAO-B) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease.
Research Findings:
In molecular docking studies, the compound exhibited strong binding affinity to the MAO-B enzyme. The inhibition constant () was determined to be around 94.52 nM, indicating potent inhibitory activity compared to established MAO-B inhibitors . This suggests that modifications to the indole structure can lead to enhanced selectivity and potency.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
Enzyme Inhibition:
The compound may bind to active sites on enzymes such as MAO-B, preventing substrate access and thus inhibiting enzymatic activity.
Receptor Interaction:
It may also engage with cellular receptors involved in signal transduction pathways, potentially modulating cellular responses and contributing to its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Benzotriazinone vs. Sulfonamide/Quinolinone: The 4-oxo-benzotriazin-3-yl moiety may enhance π-π stacking compared to sulfonamide (e.g., compound 50, 54) or quinolinone (e.g., 9f) groups, which are more polar and hydrogen-bond acceptors .
Pharmacological Implications
While biological data for the target compound are absent, insights can be drawn from analogs:
- Anti-Inflammatory Potential: Compounds like 50 and 54, which incorporate indole and sulfonamide groups, are designed as indomethacin analogs targeting cyclooxygenase (COX) inhibition . The benzotriazinone moiety in the target compound may similarly modulate COX-2 selectivity.
- Enzyme Inhibition: Quinolinone-propanamide hybrids (e.g., 9f) demonstrate cytostatic activity, suggesting that the target compound’s benzotriazinone group could interact with kinase ATP-binding pockets .
Structural-Activity Relationships (SAR)
- Indole Modifications : Substitution at the indole 5-position (target) versus 3-position (Y040-8725) may influence hydrophobic interactions in enzyme binding pockets.
- Terminal Group Effects: Benzotriazinones offer planar aromaticity for DNA intercalation or topoisomerase inhibition, contrasting with sulfonamides’ role in enhancing solubility and target specificity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N~1~-(1H-indol-5-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide?
- Methodology : Synthesis typically involves multi-step organic reactions:
Indole Derivative Preparation : The indole moiety is synthesized via methods like Fischer indole synthesis (e.g., using hydrazine derivatives and ketones under acidic conditions) .
Benzotriazinone Activation : The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is introduced using coupling agents like carbodiimides (e.g., DCC) in anhydrous solvents (e.g., DMF) .
Amide Bond Formation : The final propanamide linkage is achieved via condensation reactions, often employing activating agents such as HOBt/EDCI .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography with gradients of ethyl acetate/hexane .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., indole NH at δ 10–12 ppm; benzotriazinone carbonyl at δ 165–170 ppm) .
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., calculated vs. observed m/z for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming regioselectivity in heterocyclic systems .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Screening Workflow :
Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Cell Viability Assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
Receptor Binding Studies : Radioligand displacement assays for neurotransmitter receptors (e.g., serotonin receptors) due to the indole moiety’s affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Parameters to Adjust :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Catalysts : Use DMAP to accelerate acylation steps .
- Troubleshooting : If byproducts dominate, employ orthogonal protecting groups (e.g., Boc for amines) and optimize stoichiometry via DoE (Design of Experiments) .
Q. What computational tools are effective for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., benzotriazinone binding to ATP pockets in kinases) .
- MD Simulations : GROMACS or AMBER can simulate ligand-receptor dynamics over 100+ ns to assess stability of key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
- QSAR Models : Build regression models correlating substituent electronegativity (e.g., halogenated indoles) with IC values .
Q. How should contradictory data in biological activity be resolved?
- Case Example : If cytotoxicity varies across cell lines:
Metabolic Profiling : Use LC-MS to identify metabolites (e.g., CYP450-mediated oxidation) that alter potency .
Target Engagement Assays : Confirm on-target effects via CRISPR knockouts or Western blotting (e.g., reduced phosphorylated ERK in MAPK pathway) .
Structural Analysis : Compare co-crystal structures to identify binding pose discrepancies .
Q. What strategies enhance selectivity for specific biological targets?
- Rational Design :
- Bioisosteric Replacement : Swap benzotriazinone with quinazolinone to modulate kinase selectivity .
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -Cl at indole 5-position) to enhance π-stacking in hydrophobic pockets .
- Experimental Validation :
- Selectivity Panels : Screen against kinase or GPCR panels (e.g., Eurofins Cerep) to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
